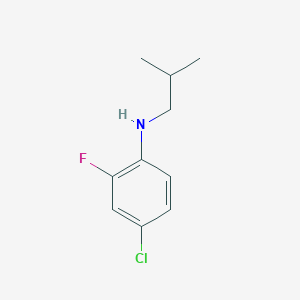

4-chloro-2-fluoro-N-(2-methylpropyl)aniline

Description

Chemical Identification and Nomenclature

This compound is systematically named according to IUPAC guidelines as N-[(4-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine. Key identifiers include:

Synonyms include 4-chloro-2-fluoro-N-isobutylaniline and (4-chloro-2-fluorophenyl)isobutylamine. The compound’s structure features a para-chloro and ortho-fluoro substitution on the benzene ring, coupled with an isobutylamine side chain, which influences its electronic and steric properties.

Historical Context and Development

The synthesis of this compound emerged from advancements in halogenated aniline chemistry during the late 20th century. Early routes involved Friedel-Crafts alkylation or nucleophilic aromatic substitution, but modern methods prioritize regioselective chlorination and fluorination. For example, source highlights the use of N-chlorosuccinimide for chlorination of fluoro-methylaniline derivatives, a strategy applicable to this compound’s synthesis. Patent literature (e.g., ) describes its role in Suzuki-Miyaura cross-coupling reactions to generate biaryl intermediates for agrochemicals, underscoring its industrial relevance.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functionality:

Research Objectives and Theoretical Framework

Current research objectives include:

- Synthetic Optimization : Developing cost-effective routes via flow chemistry or biocatalysis.

- Reactivity Studies : Investigating ortho-directing effects of fluorine in palladium-catalyzed reactions.

- Computational Modeling : Using DFT to predict substituent effects on aromatic electrophilic substitution.

Theoretical frameworks emphasize the interplay between electronic effects (Hammett constants) and steric parameters (Tolman cone angles) in dictating reaction pathways. For instance, the fluorine atom’s $$-I$$ effect activates the ring toward meta-substitution, while the isobutyl group’s bulkiness influences transition-state geometries.

Properties

IUPAC Name |

4-chloro-2-fluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELMMGOVLXBMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Halogenated Nitrobenzene Intermediates

The synthesis generally begins with the preparation of 4-chloro-2-fluoro-nitrobenzene or related nitroaromatic intermediates, which are crucial precursors for the final aniline derivative.

- Method: Nitration of halogenated benzenes or halogenation of nitrobenzenes under controlled conditions.

- Example: A patented chemical synthesis process describes the preparation of 4-chloro-2-fluoro-nitrobenzene by selective halogenation and nitration steps in aqueous acidic media with hexafluorophosphoric acid as a catalyst, ensuring high regioselectivity and yield.

Reduction of Nitro Group to Aniline

The nitro group in 4-chloro-2-fluoro-nitrobenzene is reduced to the corresponding aniline using catalytic hydrogenation:

- Catalyst: Raney Nickel (RaneyNi)

- Solvent: Methyl alcohol (methanol)

- Conditions: Hydrogen atmosphere at mild temperatures (25–35 °C)

- Reaction Time: 2–6 hours depending on scale and catalyst loading

- Outcome: High purity 4-chloro-2-fluoroaniline with >90% yield and >90 wt% purity after purification by recrystallization or extraction.

N-Alkylation to Introduce the 2-Methylpropyl Group

The N-alkylation of the aniline nitrogen with 2-methylpropyl (isobutyl) substituent is typically performed by nucleophilic substitution or reductive amination:

- Alkylating Agent: 2-methylpropyl halides (e.g., bromide or chloride) or corresponding amines

- Conditions: Reflux in suitable solvents such as ethanol or acetonitrile, sometimes in the presence of a base (e.g., potassium carbonate) or under catalytic conditions

- Alternative Route: Direct alkylation of 4-chloro-2-fluoroaniline with 2-methylpropyl amine under reflux, sometimes facilitated by catalysts or heating, yielding the N-(2-methylpropyl) derivative.

Detailed Stepwise Preparation Example

Research Findings and Optimization Notes

- Purity and Yield: The reduction step using RaneyNi and methanol provides >90% purity of the aniline intermediate, which is critical for successful N-alkylation.

- Catalyst Loading: The mass ratio of aniline intermediate to RaneyNi catalyst ranges from 1:0.1 to 1:0.5, with reaction times adjusted accordingly for complete reduction.

- Temperature Control: Maintaining mild temperatures (25–35 °C) during hydrogenation avoids over-reduction or side reactions.

- Separation and Purification: After each step, purification techniques such as washing, filtration, extraction, recrystallization, and distillation are employed to ensure product quality.

- Industrial Suitability: The described methods avoid precious metal catalysts and use readily available reagents, making them cost-effective and scalable for industrial production.

Summary Table of Key Parameters

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-chloro-2-fluoro-N-(2-methylpropyl)aniline has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline and related derivatives:

*Calculated based on atomic masses.

Key Observations:

Substituent Effects on Molecular Weight :

- Halogen substituents (Cl, F) increase molecular weight compared to alkyl or thioether groups. For example, this compound (197.66 g/mol) is heavier than 2,6-difluoro-N-(2-methylpropyl)aniline (185.21 g/mol) due to the additional Cl atom.

- Bulky groups like isobutyl (in 4-isobutylaniline) contribute to higher boiling points (255.2°C), while electron-withdrawing halogens may reduce volatility.

Synthetic Approaches :

- Reductive amination using NaBH₄/I₂ is a common method for secondary amines, as seen in related compounds.

- Column chromatography with gradients (e.g., ethyl acetate/hexane) is widely employed for purification.

Structural Diversity and Applications: Electron-Withdrawing Groups: Chloro and fluoro substituents enhance electrophilicity, making the compound suitable for nucleophilic aromatic substitution reactions in drug synthesis. Thioether Derivatives: Compounds like N-(2-methylpropyl)-3-(methylsulfanyl)aniline are critical intermediates in pharmaceuticals due to sulfur’s role in bioactivity.

Research Findings and Data Analysis

Crystallographic Insights:

- In N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline (), the N–H bond length is 0.86 Å, consistent with typical secondary amines. The dihedral angles between aromatic rings (41.84°–49.24°) highlight conformational flexibility. Comparable distortions may occur in this compound due to halogen steric effects.

Physicochemical Properties:

- Solubility : Fluoro and chloro groups increase polarity but may reduce water solubility due to hydrophobicity.

- Stability: Halogens enhance resistance to oxidative degradation compared to non-halogenated analogs.

Biological Activity

4-Chloro-2-fluoro-N-(2-methylpropyl)aniline is an aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both halogen substituents and a branched alkyl amine, suggests a variety of interactions with biological targets, making it a candidate for further investigation in pharmacology and toxicology.

- Molecular Formula : C10H12ClF

- Molecular Weight : 201.66 g/mol

- CAS Number : 376-98-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its lipophilicity, facilitating membrane penetration and target binding. The compound may act as an inhibitor or modulator of various biological pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites.

Toxicity Studies

Toxicological assessments indicate that this compound exhibits significant acute toxicity. For instance:

- Oral Toxicity (H302) : Harmful if swallowed (95.7%).

- Dermal Toxicity (H311) : Toxic in contact with skin (10.9%) .

Enzyme Interaction Studies

Research has shown that aromatic amines, such as this compound, can be bioactivated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may bind covalently to DNA, potentially resulting in mutagenicity .

Case Studies

- Mutagenicity Assessment : A study focused on structural alterations in aromatic amines demonstrated that modifications could reduce mutagenic potential. The study found that specific substitutions on the aniline ring influenced the compound's reactivity with cytochrome P450 enzymes, suggesting a pathway for designing less harmful derivatives .

- Pharmacological Applications : In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit tumor growth through enzyme modulation .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Activity Type |

|---|---|---|

| This compound | C10H12ClF | Enzyme inhibition |

| 4-Chloroaniline | C6H6ClN | Mutagenicity |

| 3-Fluoroaniline | C6H6FN | Antimicrobial properties |

This table illustrates the varying biological activities associated with structurally similar compounds, highlighting how modifications can lead to distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-fluoro-N-(2-methylpropyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 4-chloro-2-fluoroaniline with 2-methylpropyl halides (e.g., bromide or chloride) under basic conditions. Key variables include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used, with NaH favoring faster kinetics but requiring anhydrous conditions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux (~80–100°C) improve reaction efficiency.

- Purification : Distillation or column chromatography is employed to isolate the product, with yields ranging from 60–85% depending on steric hindrance from the 2-methylpropyl group .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and alkyl chain signals (δ 1.0–2.5 ppm). F NMR shows a singlet near δ -110 ppm for the fluorine substituent .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 230–232 (Cl isotope pattern) .

- IR : Stretching frequencies for N-H (3300–3400 cm) and C-F (1100–1250 cm) confirm functional groups .

Q. What biological activities have been preliminarily observed for this compound?

- Methodological Answer :

- Antimicrobial Activity : Derivatives like 4-chloro-N-(2-methylpropyl)aniline hydrochloride show MIC values of 32–128 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting moderate activity influenced by halogen substitution .

- Enzyme Interactions : The bulky 2-methylpropyl group may sterically hinder binding to certain targets, requiring structural optimization for improved potency .

Advanced Research Questions

Q. How do fluorine and chlorine substituents influence the compound’s reactivity and target interactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the aromatic ring, enhancing susceptibility to nucleophilic substitution. Chlorine contributes to lipophilicity, improving membrane permeability .

- Steric Effects : Combined with the 2-methylpropyl group, these substituents reduce rotational freedom, impacting binding to enzymes like cytochrome P450. DFT calculations can model these interactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate Studies : Control variables such as solvent (DMSO vs. water) and bacterial strain subtypes (e.g., methicillin-resistant vs. susceptible S. aureus) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-methyl vs. 4-chloro derivatives) to isolate substituent effects. For example, chloro derivatives often show higher antimicrobial potency than methylated analogs .

Q. How is computational chemistry applied to predict properties or interactions of this compound?

- Methodological Answer :

- DFT Calculations : Used to optimize geometry, calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar anilines), and predict sites for electrophilic attack .

- Molecular Docking : Simulate binding to targets like bacterial dihydrofolate reductase, identifying key residues (e.g., Asp27, Leu5) for mutagenesis studies .

Q. What challenges arise in designing derivatives for specific biological targets?

- Methodological Answer :

- Balancing Lipophilicity : Chlorine and fluorine improve logP but may reduce solubility. Introduce polar groups (e.g., hydroxyl) via post-synthetic modifications .

- Steric Optimization : Trimethylacetyl or cyclopropyl groups can replace 2-methylpropyl to reduce bulk while retaining activity .

Q. How can synthesis be scaled while maintaining purity and yield?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., di-alkylation) compared to batch reactors .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.